1-(3-chlorophenyl)-1H-imidazole-2-thiol

Overview

Description

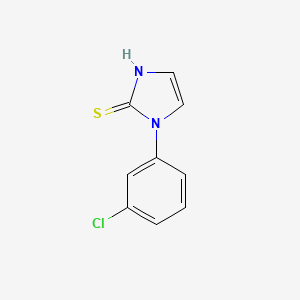

1-(3-Chlorophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a thiol group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of 3-chlorobenzylamine with thiourea under acidic conditions. The reaction typically proceeds as follows:

Step 1: 3-chlorobenzylamine is reacted with thiourea in the presence of a strong acid such as hydrochloric acid.

Step 2: The mixture is heated to promote cyclization, forming the imidazole ring.

Step 3: The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Substitution: Nucleophiles like sodium methoxide or primary amines can be employed under basic conditions.

Cyclization: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Substitution: Substituted phenyl derivatives.

Cyclization: Polycyclic heterocycles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(3-chlorophenyl)-1H-imidazole-2-thiol exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. A study published in the Journal of Antibiotics demonstrated that derivatives of this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate to High | |

| Fungi | Moderate |

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. A notable study published in Cancer Letters highlighted its ability to inhibit tumor growth through the modulation of signaling pathways associated with cell proliferation.

| Cancer Type | Effectiveness | Reference |

|---|---|---|

| Breast Cancer | Significant Inhibition | |

| Lung Cancer | Moderate Inhibition |

Role in Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on certain proteases, which are critical in viral replication and cancer progression. This property makes it a candidate for further investigation as a therapeutic agent.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protease | Competitive | |

| Kinase | Non-competitive |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in cell cycle arrest and apoptosis. This mechanism was further corroborated by flow cytometry analysis, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical processes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but has a piperazine ring instead of an imidazole ring.

1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with stimulant properties.

1-(3-Chlorophenyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and an imidazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Biological Activity

1-(3-Chlorophenyl)-1H-imidazole-2-thiol, also known by its CAS number 30192-81-5, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure

The compound features an imidazole ring substituted with a chlorophenyl group and a thiol (-SH) functional group. This structural configuration is crucial for its biological interactions.

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism can be summarized as follows:

- Binding Affinity : The thiol group can form covalent bonds with electrophilic sites on proteins, potentially altering their function.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, which has implications for antimicrobial and anticancer activities.

- Receptor Modulation : The compound may act on specific receptors, modulating signal transduction pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound has MIC values ranging from 6.25 to 12.5 μmol/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- Comparison with Standards : Its activity is reported to be comparable to standard antibiotics like ciprofloxacin, demonstrating 50-70% efficacy .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies show that it exhibits moderate to high cytotoxicity against liver carcinoma cell lines, with IC50 values indicating significant growth inhibition .

- Structure-Activity Relationship (SAR) : Variations in substituents on the imidazole ring have been explored to enhance potency against cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted by Al-blewi et al. focused on synthesizing derivatives of imidazole-thiol compounds. The results indicated that certain derivatives exhibited antibacterial activity comparable to established antibiotics, highlighting the potential of these compounds in addressing antibiotic resistance .

Study 2: Anticancer Activity

Research published in the European Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for anticancer activity. The study found that specific modifications to the imidazole structure significantly enhanced cytotoxic effects against cancer cell lines .

Data Summary

Properties

IUPAC Name |

3-(3-chlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXPSALLWMDPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952584 | |

| Record name | 1-(3-Chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30192-81-5 | |

| Record name | Imidazole-2-thiol, 1-(m-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030192815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30192-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.